molecular formula C12H12N2O2S B1611467 Ethyl 2-phenylamino-5-thiazolecarboxylate CAS No. 591777-89-8

Ethyl 2-phenylamino-5-thiazolecarboxylate

Cat. No. B1611467
M. Wt: 248.3 g/mol
InChI Key: LQFGNNOXUYKOOH-UHFFFAOYSA-N
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Description

Ethyl 2-phenylamino-5-thiazolecarboxylate is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.3 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Ethyl 2-phenylamino-5-thiazolecarboxylate has been deduced by 1H-NMR, 13C-NMR, FT-IR, MS, microanalysis, and single-crystal X-ray crystallography .


Physical And Chemical Properties Analysis

Ethyl 2-phenylamino-5-thiazolecarboxylate has a molecular weight of 248.3 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Synthetic Studies and Compound Development

  • Synthesis and Isomerization in Bacitracin Analogs

    Research has shown that compounds related to Ethyl 2-phenylamino-5-thiazolecarboxylate, such as Ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate, undergo complete racemization at the thiazoline ring formation stage, highlighting the synthetic complexity and challenges in developing thiazole peptides (Hirotsu, Shiba, & Kaneko, 1970).

  • Antimicrobial and Antituberculosis Activity

    Novel thiazole compounds, incorporating Ethyl 2-phenylamino-5-thiazolecarboxylate derivatives, have been synthesized and evaluated for their in-vitro antimicrobial, antimalarial, anti-tuberculosis activities, and in-silico study, indicating potential against various bacterial strains, including S. aureus (Prajapati, Patel, Vekariya, Patel, & Rajani, 2019).

  • Antiproliferative Screening

    A series of new thiazole compounds synthesized from Ethyl 2-phenylamino-5-thiazolecarboxylate derivatives have demonstrated significant anticancer activity against breast cancer cells MCF7, suggesting their potential in cancer therapy research (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).

Material Science and Industrial Applications

  • Corrosion Inhibition: Research into pyranpyrazole derivatives, structurally related to Ethyl 2-phenylamino-5-thiazolecarboxylate, has shown that these compounds can serve as effective corrosion inhibitors for mild steel in industrial applications, offering insights into their practical applications beyond pharmaceuticals (Dohare, Ansari, Quraishi, & Obot, 2017).

Safety And Hazards

Safety Data Sheets (SDS) for Ethyl 2-phenylamino-5-thiazolecarboxylate can be found online . These documents provide information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

ethyl 2-anilino-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-13-12(17-10)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFGNNOXUYKOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446147
Record name ETHYL 2-PHENYLAMINO-5-THIAZOLECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylamino-5-thiazolecarboxylate

CAS RN

591777-89-8
Record name ETHYL 2-PHENYLAMINO-5-THIAZOLECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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